molecular formula C4H10ClNO B157231 Morpholine hydrochloride CAS No. 10024-89-2

Morpholine hydrochloride

Cat. No. B157231
CAS RN: 10024-89-2
M. Wt: 123.58 g/mol
InChI Key: JXYZHMPRERWTPM-UHFFFAOYSA-N
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Description

Morpholine hydrochloride is a compound with the linear formula C4H10ClNO . It is a colorless liquid with a weak, ammonia- or fish-like odor . Morpholine is a base, and its conjugate acid is called morpholinium. For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .


Molecular Structure Analysis

The molecular formula of Morpholine hydrochloride is C4H10ClNO, with an average molecular weight of 123.581 Da . The structure of Morpholine hydrochloride is also available as a 2D Mol file .


Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . For this reason, it forms a stable chloramine .


Physical And Chemical Properties Analysis

Morpholine hydrochloride is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 123.581 . Morpholine, the base form of morpholine hydrochloride, is a colorless alkaline oily liquid. It is soluble in water and miscible with many organic solvents .

Scientific Research Applications

Synthesis of Morpholines

Morpholine hydrochloride is widely used in the synthesis of morpholines . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . It’s used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Preparation of Biologically Active Molecules

Morpholines are frequently found in biologically active molecules and pharmaceuticals . Morpholine hydrochloride plays a crucial role in the preparation of these biologically active molecules.

Development of Pharmaceuticals

The morpholine structure is a common feature in many pharmaceuticals . Morpholine hydrochloride is often used in the development of new drugs and treatments.

Stereoselective Syntheses

Morpholine hydrochloride is used in stereoselective syntheses, which are important for creating specific enantiomers of a compound . This is particularly important in pharmaceutical research, where the different enantiomers of a drug can have different biological effects.

Transition Metal Catalysis

Morpholine hydrochloride is used in transition metal catalysis, a type of reaction that uses a transition metal to increase the rate and specificity of a chemical reaction . This is a key process in many areas of research and industry, including the production of fine chemicals and pharmaceuticals.

Research and Development

Morpholine hydrochloride is used in various research and development applications. For example, it’s used in the synthesis of new morpholine-containing heterocyclic systems .

Safety and Hazards

Morpholine hydrochloride is considered hazardous. It is flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .

Mechanism of Action

Target of Action

Morpholine hydrochloride, a derivative of morpholine, has been found to have various targets depending on its application. For instance, in the case of Amorolfine , a morpholine antifungal drug, the primary targets are the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .

Mode of Action

Amorolfine, a morpholine derivative, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, leading to the depletion of ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This disruption in the sterol synthesis pathway can lead to changes in the fungal cell membrane, affecting its function and viability .

Biochemical Pathways

The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts the sterol synthesis pathways in fungi . This leads to a decrease in ergosterol, an essential component of fungal cell membranes, and an accumulation of ignosterol . The alteration in the composition of the cell membrane can affect the cell’s functions and survival .

Result of Action

The result of Morpholine hydrochloride’s action can vary depending on its application. For instance, in the case of Amorolfine, the disruption of the sterol synthesis pathway in fungi can lead to changes in the fungal cell membrane, affecting its function and viability . This can result in the death of the fungal cells, thereby treating the fungal infection .

properties

IUPAC Name

morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZHMPRERWTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-91-8 (Parent)
Record name Morpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40905287
Record name Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine hydrochloride

CAS RN

10024-89-2
Record name Morpholine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10024-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MORPHOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28G373717I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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